2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Description
2-Cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound featuring:
- Cyclopropane ring: Imparts steric constraints and metabolic stability.
- Piperidine moiety: A six-membered nitrogen-containing ring, common in bioactive molecules.
This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where rigidity and electronic interactions are critical.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-11-18-7-4-16(13)21-12-15-5-8-19(9-6-15)17(20)10-14-2-3-14/h4,7,11,14-15H,2-3,5-6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHDRNJEWAXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.
Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions, which typically involve the addition of a cyclopropyl group to an existing carbon-carbon double bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Cyclopropane vs. Cyclopentane Analogs
- 2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one (CAS#: 2197493-20-0): Key Difference: Cyclopentane replaces cyclopropane. Applications: Limited biological data, but similar piperidine-pyridine hybrids are explored in CNS disorders .
Piperidine Substituents
- 1-(4-{[(3-Chloropyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)-2-(3-Methylphenyl)Ethan-1-one :
- Key Difference : Chloropyridine replaces methylpyridine.
- Impact : Chlorine enhances lipophilicity and may improve blood-brain barrier penetration.
- Activity : Shows promise in neurological disorder models .
Functional Group Modifications
Pyridine/Pyrimidine Variations
- 1-(4-((3-Chloropyridin-2-yl)Oxy)Piperidin-1-yl)-2-(1H-Indol-3-yl)Ethanone: Key Feature: Indole replaces cyclopropane. Activity: Demonstrated anticancer properties in vitro .
- 2-Cyclopropyl-1-(3-((2-Methylpyrimidin-4-yl)Oxy)Piperidin-1-yl)Ethanone: Key Feature: Pyrimidine instead of pyridine. Impact: Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity .
Ketone vs. Hydroxyl Group
- 1-(1-Methylcyclopropyl)-2-(4-Methylpiperidin-2-yl)Ethan-1-ol: Key Difference: Hydroxyl group replaces ketone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
